(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine moiety substituted with a 2-hydroxyethyl group. The structure also includes a methyl group at position 7 of the pyrimidine ring, a methoxyethyl substituent on the thiazolidinone ring, and a thioxo group at position 2 of the thiazolidinone. The (Z)-configuration of the methylene bridge between the pyrimidine and thiazolidinone rings is critical for its stereochemical and biological properties .
Properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S2/c1-15-3-4-18-23-19(25-7-5-24(6-8-25)9-11-28)16(20(29)27(18)14-15)13-17-21(30)26(10-12-31-2)22(32)33-17/h3-4,13-14,28H,5-12H2,1-2H3/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHTIUQCNJLLY-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CCO)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CCO)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a complex organic molecule that integrates multiple pharmacologically active moieties. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Structural Features
The compound features a thiazolidin-4-one core, which is known for its diverse biological activities. The presence of a piperazine ring and a pyrido[1,2-a]pyrimidine moiety suggests potential interactions with various biological targets.
| Structural Component | Description | Biological Relevance |
|---|---|---|
| Thiazolidin-4-one | Heterocyclic compound | Anticancer, anti-inflammatory |
| Piperazine | Nitrogen-containing heterocycle | Antimicrobial, anxiolytic |
| Pyrido[1,2-a]pyrimidine | Aromatic nitrogen-containing ring | Anticancer, enzyme inhibition |
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies indicate that compounds with thiazolidin-4-one scaffolds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, research highlights the efficacy of thiazolidinones in inhibiting cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in tumor progression. For example, certain thiazolidinone derivatives have been reported to act as inhibitors of histone demethylases (KDMs), which play a crucial role in cancer cell epigenetics .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that the thiazolidinone structure enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.5 µg/mL .
- Biofilm Formation Inhibition : Certain derivatives have demonstrated significant ability to inhibit biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections . For example, compounds tested against Pseudomonas aeruginosa showed over 50% reduction in biofilm formation at their MIC levels.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Thiazolidinones : A review highlighted the anticancer potential of various thiazolidinone derivatives, emphasizing their ability to inhibit specific cancer cell lines and their mechanisms involving apoptosis induction and enzyme inhibition .
- Pyrido[1,2-a]pyrimidine Derivatives : Research on pyrido[1,2-a]pyrimidine analogs has shown promising results in targeting KDMs, suggesting that modifications to this scaffold can yield potent anticancer agents with selective action against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrido[1,2-a]pyrimidin-4-one scaffold is structurally analogous to pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ) and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compound 8 in ). Key differences include:
- Pyrido[1,2-a]pyrimidin-4-one : A nitrogen-rich bicyclic system with a ketone at position 4, enabling hydrogen bonding with biological targets.
- Pyrazolo-pyrimidines : Feature a pyrazole fused to pyrimidine, often associated with kinase inhibition (e.g., gefitinib analogs in ).
Table 1: Core Structure Comparison
Substituent Analysis
The 2-hydroxyethylpiperazine and methoxyethyl groups in the target compound distinguish it from analogs:
Table 2: Substituent Impact on Bioactivity
| Compound | Piperazine Substituent | Thiazolidinone Substituent | IC50 (nM)* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 2-Hydroxyethyl | 2-Methoxyethyl | 12 ± 1.5 | 0.8 |
| 477735-22-1 () | 2-Methoxyphenyl | Methyl | 45 ± 3.2 | 0.3 |
*Hypothetical data for illustrative purposes; see for structural analogs.
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients (), the target compound shows:
- High similarity (Tanimoto > 0.85) with pyrido-pyrimidinone analogs like 477735-22-1, suggesting overlapping biological targets.
- Moderate similarity (Tanimoto 0.5–0.7) with pyrazolo-triazolo-pyrimidines (–10), indicating divergent activity profiles despite shared heterocyclic motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
